Nemifitide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nemifitide is a synthetic pentapeptide with the chemical formula C33H43FN10O6 and a molar mass of 694.769 g/mol . It is under development as a novel antidepressant drug, primarily for the treatment of major depressive disorder . This compound is structurally similar to melanocyte-inhibiting factor (MIF-1) and has shown potential for rapid onset of action with minimal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nemifitide is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Amino Acid Protection: Protecting groups are added to amino acids to prevent unwanted reactions.
Peptide Bond Formation: Using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Deprotection: Removing the protecting groups under acidic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method uses a resin-bound amino acid as the starting material, with subsequent amino acids being added sequentially .
Chemical Reactions Analysis
Types of Reactions
Nemifitide undergoes various chemical reactions, including:
Oxidation: Can be oxidized at specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions at specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in free thiols .
Scientific Research Applications
Nemifitide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Potential use in developing new therapeutic agents and drug delivery systems.
Mechanism of Action
The exact mechanism of action of Nemifitide is not fully understood. it is known to interact with several receptors, including 5-HT2A, neuropeptide Y1, bombesin, and melanocortin receptors (MC4 and MC5) . These interactions may contribute to its antidepressant effects by modulating neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Similar Compounds
Melanocyte-Inhibiting Factor (MIF-1): Structurally similar and also exhibits antidepressant properties.
Other Peptide-Based Antidepressants: Such as thyrotropin-releasing hormone (TRH) and corticotropin-releasing factor (CRF).
Uniqueness
Nemifitide is unique due to its rapid onset of action and minimal side effects compared to other antidepressants. Its ability to cross the blood-brain barrier and its specific receptor interactions make it a promising candidate for further development .
Properties
CAS No. |
173240-15-8 |
---|---|
Molecular Formula |
C33H43FN10O6 |
Molecular Weight |
694.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H43FN10O6/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t21-,23+,25+,26+,27+/m1/s1 |
InChI Key |
SGXPTOACEHQGHL-RCNLLYRESA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O |
Canonical SMILES |
C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O |
sequence |
XXRGW |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.